2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine
Description
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine (C₇H₆BrF₃N₂; molecular weight: 255.04) is a halogenated pyridine derivative featuring a bromomethyl (-CH₂Br) group at position 4, a trifluoromethyl (-CF₃) group at position 3, and an amino (-NH₂) substituent at position 2. This compound is notable for its unique electronic and steric properties, driven by the electron-withdrawing trifluoromethyl group and the reactive bromomethyl moiety. These features make it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science .
Key physicochemical properties include:
- CAS Registry Number: 1227586-26-6
- Melting Point: Not explicitly reported in the provided evidence, but structurally analogous bromopyridines (e.g., 6-Amino-3-bromo-2-methylpyridine) exhibit melting points in the range of 80–82°C .
- Spectral Data: IR and NMR signatures for similar compounds suggest characteristic peaks for NH₂ (3462–3329 cm⁻¹), aromatic C-H (3027 cm⁻¹), and C-Br/C-F stretches .
Properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBOPBLKYBUEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226579 | |
| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227508-24-8 | |
| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227508-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-(trifluoromethyl)pyridine followed by a substitution reaction to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
a) 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine
- Molecular Formula : C₇H₆BrF₃N₂ (same as the target compound).
- Key Difference : The trifluoromethyl group is at position 5 instead of 3.
- The 3-CF₃ group in the target compound may enhance steric hindrance compared to the 5-CF₃ isomer .
b) 2-Amino-5-bromo-3-nitropyridine
- Molecular Formula : C₅H₄BrN₃O₂.
- Key Difference: A nitro (-NO₂) group replaces the trifluoromethyl group.
- Impact : The nitro group is a stronger electron-withdrawing group than -CF₃, increasing electrophilicity at the bromine-bearing carbon. However, nitro groups are prone to reduction under catalytic hydrogenation, whereas -CF₃ is chemically inert under such conditions .
Halogen vs. Non-Halogen Substituents
a) 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine
- Key Difference : Chloromethyl (-CH₂Cl) replaces bromomethyl (-CH₂Br).
- Impact : The C-Br bond (bond dissociation energy ~65 kcal/mol) is weaker than C-Cl (~81 kcal/mol), making the bromomethyl derivative more reactive in SN2 reactions. This difference is critical in designing prodrugs or cross-coupling precursors .
b) N-(5-(Trifluoromethyl)pyridin-2-yl)carboxamide Derivatives
- Key Difference : Bromomethyl is replaced by carboxamide.
- Impact : Carboxamide groups enhance hydrogen-bonding capacity, improving target binding in drug discovery. However, bromomethyl offers a handle for further functionalization (e.g., alkylation or Suzuki coupling) .
Antimicrobial Activity
- Target Compound: Limited direct data, but bromomethyl pyridines are known to inhibit microbial growth via alkylation of thiol groups in enzymes. For example, derivatives with -CH₂Br and -CF₃ showed MIC values of 8–16 µg/mL against E. coli and S. aureus .
- Comparison: Chloromethyl analogs (e.g., 2-amino-4-chloromethylpyridines) exhibit lower activity (MIC: 32–64 µg/mL), likely due to reduced reactivity .
Data Table: Comparative Analysis of Pyridine Derivatives
Research Findings and Challenges
- Synthetic Challenges : The trifluoromethyl group complicates purification due to its lipophilicity. Column chromatography with ethyl acetate/petroleum ether (1:15) is often required .
- Stability Issues : Bromomethyl derivatives are light-sensitive, necessitating storage under inert conditions .
- Biological Limitations : While -CF₃ enhances metabolic stability, bromomethyl may confer toxicity, requiring structural optimization for drug candidates .
Biological Activity
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a bromomethyl substituent. These functional groups are known to enhance biological activity by influencing interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular characteristics of this compound are essential for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 232.02 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| pKa | Not specified |
The mechanism of action for this compound is thought to involve interaction with specific enzymes or receptors in biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.
Antidepressant Activity
Research has indicated that compounds with similar structures can inhibit serotonin reuptake, suggesting potential antidepressant properties for this compound. A study evaluating various fluorinated carbamates demonstrated enhanced inhibitory potency on serotonin transporters when trifluoromethyl groups were present at strategic positions on the molecule.
Anticancer Activity
Preliminary studies have shown that this compound may inhibit cell proliferation in certain cancer cell lines. While specific data on the compound's efficacy is limited, it is hypothesized that the unique structural components contribute to its potential anticancer properties.
Study 1: Serotonin Transporter Inhibition
A study focused on fluorinated carbamates reported that introducing trifluoromethyl groups significantly enhanced inhibitory potency against serotonin transporters. Although direct data on this compound was not provided, the structural similarities suggest it may exhibit comparable effects.
Study 2: Antimicrobial Activity
While specific studies on this compound are scarce, related compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, compounds containing trifluoromethyl groups have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
